molecular formula C11H17ClN2O B1440865 2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride CAS No. 1220038-31-2

2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride

Cat. No.: B1440865
CAS No.: 1220038-31-2
M. Wt: 228.72 g/mol
InChI Key: LBWJHSXWOGZYHU-UHFFFAOYSA-N
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Description

Historical Context and Development

2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride emerged as a subject of interest in organic and medicinal chemistry during the early 2010s. Its first documented synthesis and characterization appeared in chemical databases by 2012, with PubChem assigning it the identifier CID 56832189. The compound gained attention due to its structural similarity to biologically active amino-propanamide derivatives, which are frequently explored as modulators of G-protein-coupled receptors (GPCRs) and enzyme targets. For instance, analogs featuring o-tolyl (2-methylphenyl) substituents were investigated for their allosteric effects on free fatty acid receptor 3 (FFA3), highlighting their potential in metabolic disorder research. The hydrochloride salt form, noted for improved solubility and crystallinity, became a standard for experimental studies requiring precise stoichiometry.

Nomenclature and Structural Identity

The compound’s systematic IUPAC name, This compound , reflects its molecular architecture (Table 1). Key features include:

  • A propanamide backbone substituted with methyl and amino groups at the α-carbon.
  • An N-linked 2-methylphenyl (o-tolyl) group.
  • A hydrochloride counterion stabilizing the amine moiety.

Table 1: Structural and Identifiers

Property Value
Molecular Formula C₁₁H₁₇ClN₂O
Molecular Weight 228.72 g/mol
SMILES CC1=CC=CC=C1NC(=O)C(C)(C)N.Cl
InChIKey LBWJHSXWOGZYHU-UHFFFAOYSA-N
CAS Registry Number 1220038-31-2

The crystal structure (PubChem 3D Conformer) reveals a planar amide group and steric hindrance from the o-tolyl substituent, influencing its reactivity and intermolecular interactions.

Position within Amino-Propanamide Chemical Family

This compound belongs to the α,α-disubstituted amino-propanamide family, characterized by branched alkyl or aryl groups at the α-carbon (Table 2). Structural analogs include:

  • 2-Amino-3-(2-methylphenyl)propanamide (CID 64991112): Differs in amino group position, altering hydrogen-bonding potential.
  • 2-Amino-2-(2-methylphenyl)propanamide (CID 54775983): Lacks the hydrochloride salt, affecting solubility.
  • N-(2-phenoxyphenyl) derivatives (CID 28263950): Replace methyl with phenoxy, modifying electronic properties.

Table 2: Comparative Analysis of Amino-Propanamide Derivatives

Compound Substituents Key Features
Target Compound o-tolyl, HCl Enhanced crystallinity, polar surface
2-Amino-3-(2-methylphenyl)propanamide β-amino, o-tolyl Linear backbone, higher flexibility
2-Amino-2-methyl-N-(2-phenoxyphenyl) Phenoxy, HCl Increased aromaticity, π-π stacking

The o-tolyl group confers steric and electronic effects critical for receptor binding, as seen in FFA3 modulators where meta-substituted analogs showed reduced potency.

Significance in Organic Chemistry Research

This compound serves multiple roles in chemical research:

  • Synthetic Intermediate : Its reactive amine and amide groups facilitate coupling reactions, such as peptide bond formation or urea derivatization.
  • Allosteric Modulator Studies : Analogous structures demonstrated subtype-selective modulation of FFA3, aiding in mapping receptor binding pockets.
  • Enzyme Inhibition Probes : Similar o-tolyl-propanamides inhibited fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), highlighting dual-target potential.
  • Crystallography Standards : The hydrochloride salt’s stability supports X-ray diffraction studies of amino-propanamide conformations.

Recent advancements in asymmetric synthesis of α,α-disubstituted amino acids (e.g., visible-light photocatalysis) have further elevated its utility as a chiral building block. For example, iridium-catalyzed cross-couplings enable stereocontrolled access to derivatives with quaternary centers, critical for drug discovery.

Properties

IUPAC Name

2-amino-2-methyl-N-(2-methylphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-8-6-4-5-7-9(8)13-10(14)11(2,3)12;/h4-7H,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWJHSXWOGZYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation and Ammoniation Approach (Chinese Patent CN102093248A)

This method involves a multi-step synthesis route starting from readily available raw materials, emphasizing mild reaction conditions and industrial scalability:

  • Step 1: Amidation Reaction

    • Reactants: o-Toluidine (2-methyl aniline) and 2-chloropropionyl chloride.
    • Catalyst: Potassium carbonate.
    • Solvent: Benzene or toluene.
    • Process: The amidation proceeds by reacting o-toluidine with 2-chloropropionyl chloride in the presence of potassium carbonate as a catalyst to form an intermediate amide.
    • Conditions: Ambient temperature, no high pressure or extreme temperature required.
  • Step 2: Ammoniation Reaction

    • Reactants: The intermediate formed in Step 1 and propylamine.
    • Process: The intermediate undergoes ammoniation with propylamine to yield crude 2-Amino-2-methyl-N-(2-methylphenyl)propanamide.
  • Step 3: Salification

    • Process: The crude product is dissolved in ethyl acetate or acetone.
    • pH Adjustment: The pH is adjusted to 1-3 using concentrated hydrochloric acid (≥35%) to form the hydrochloride salt.
    • Outcome: This step yields the final hydrochloride salt of the compound.

Advantages:

  • Mild reaction conditions (no high temperature or pressure).
  • Simple operation suitable for industrial production.
  • High yield and availability of raw materials.
Step Reactants Catalyst Solvent Conditions Product
1 o-Toluidine + 2-chloropropionyl chloride Potassium carbonate Benzene or toluene Ambient temp, atmospheric pressure Intermediate amide
2 Intermediate + Propylamine None None specified Mild conditions Crude 2-Amino-2-methyl-N-(2-methylphenyl)propanamide
3 Crude product + HCl (≥35%) None Ethyl acetate or acetone pH 1-3, ambient temp Hydrochloride salt of target compound

This method is detailed in CN102093248A and is recognized for its industrial applicability and efficiency.

Lithiation and Quenching Route (European Patent EP0066773B1)

An alternative synthetic approach involves organolithium chemistry and the preparation of intermediates useful for benzodiazepine derivatives, which can be adapted for the target compound:

  • Step 1: Preparation of N-acylated-o-toluidine

    • Starting from N-[(2-methyl)phenyl]2,2-dimethylpropanamide.
  • Step 2: Lithiation

    • Reagent: n-Butyllithium.
    • Solvent: Mixture of ethereal solvents (diethyl ether, tetrahydrofuran) and hydrocarbon solvents (hexane).
    • Conditions: Temperature between –70°C to 30°C, preferably –10°C to 30°C.
    • Process: Slow addition of n-butyllithium to the N-acylated-o-toluidine solution under dry nitrogen atmosphere to form a dilithio intermediate.
  • Step 3: Quenching with N-benzylideneamine

    • Reagent: N-benzylidenealkylamine (1 to 2 molar equivalents).
    • Conditions: Temperature from –78°C to 35°C, preferably 0°C to 25°C.
    • Process: The dilithio intermediate is quenched with N-benzylideneamine to yield the desired amide intermediate.
  • Step 4: Hydrolysis and Salt Formation

    • Hydrolysis of the amide intermediate yields the free base.
    • Treatment with strong mineral acids (e.g., hydrochloric acid) forms the hydrochloride salt.
    • Conditions: Atmospheric pressure, 70°C to reflux, 12 to 48 hours.

Advantages:

  • Provides high purity intermediates.
  • Allows for structural modifications via choice of reagents.
  • Suitable for synthesizing derivatives related to benzodiazepines.
Step Reactants Reagents Solvent(s) Conditions Product/Intermediate
1 N-acylated-o-toluidine n-Butyllithium Diethyl ether + hexane –70°C to 30°C, dry N2 Dilithio intermediate
2 Dilithio intermediate N-benzylideneamine Same as above –78°C to 35°C Amide intermediate
3 Amide intermediate Hydrochloric acid Water + ether/aromatic solvent 70°C to reflux, 12-48 h Hydrochloride salt of free base

This method, described in EP0066773B1, is more complex but offers precision in intermediate synthesis and is valuable in medicinal chemistry contexts.

Comparative Summary of Preparation Methods

Feature Amidation & Ammoniation (CN102093248A) Lithiation & Quenching (EP0066773B1)
Starting Materials o-Toluidine, 2-chloropropionyl chloride N-acylated-o-toluidine
Key Reagents Potassium carbonate, propylamine n-Butyllithium, N-benzylideneamine
Solvents Benzene, toluene, ethyl acetate, acetone Diethyl ether, hexane, water, ether
Reaction Conditions Ambient temperature, atmospheric pressure Low temperature (-70°C to 30°C), dry N2 atmosphere
Complexity Moderate, industrially scalable High, requires strict moisture control
Yield and Purity High yield, suitable for industrial use High purity intermediates, moderate yield
Application Direct synthesis of hydrochloride salt Intermediate for benzodiazepine derivatives

Research Findings and Notes

  • The amidation and ammoniation method avoids harsh conditions such as high temperature and pressure, making it safer and more cost-effective for large-scale production.
  • The lithiation method requires rigorous exclusion of moisture and low temperatures but allows for the synthesis of structurally diverse compounds and high-purity intermediates.
  • Both methods conclude with the formation of the hydrochloride salt by acidification, which stabilizes the compound and facilitates isolation.
  • Industrial viability favors the amidation/ammoniation route due to simpler operation and readily available raw materials.
  • The lithiation approach is more suited for research and development settings, especially when derivatives or analogs are targeted.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Impurities and Derivatives of Prilocaine Hydrochloride

Prilocaine Hydrochloride is associated with several impurities and derivatives, which differ in substituents and pharmacological profiles:

(a) (RS)-2-Chloro-N-(2-methylphenyl)-propanamide (CAS 19281-31-3)
  • Structural Difference: Chlorine atom replaces the amino group at the second carbon.
  • Molecular Weight : 212.67 g/mol.
  • Pharmacological Impact : Lacks anesthetic activity due to the absence of the amine moiety. It is classified as an impurity (Imp. A(EP)) in Prilocaine formulations and requires strict control to ensure drug safety .
(b) (RS)-2-Ethylamino-N-(2-methylphenyl)propanamide Hydrochloride (CAS 35891-75-9)
  • Structural Difference: Ethylamino group replaces the propylamino side chain.
  • Molecular Weight : 242.75 g/mol.
  • Classified as Imp. C(EP) .

Structural Analogs with Modified Aromatic or Alkyl Groups

(a) 2-Amino-N-isobutyl-2-methylpropanamide Hydrochloride (CAS 1220035-05-1)
  • Structural Difference : Isobutyl group (2-methylpropyl) replaces the 2-methylphenyl aromatic ring.
  • Molecular Weight : 194.70 g/mol.
  • Pharmacological Impact : The absence of the aromatic ring likely reduces receptor binding affinity. Primarily used in research as a biochemical intermediate .
(b) 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909313-82-1)
  • Structural Difference : Fluorophenylmethyl group introduces electronegativity.
  • Molecular Weight : 246.71 g/mol.
  • Pharmacological Impact : Fluorination enhances metabolic stability and lipophilicity, making it suitable for prolonged-action pharmaceuticals. Used in agrochemical and material science research .

Compounds with Expanded Functional Groups

2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride (CAS 1219957-57-9)
  • Structural Difference: Dimethylaminoethyl group adds a tertiary amine.
  • Molecular Weight : 246.18 g/mol.
  • Pharmacological Impact: Increased water solubility due to dihydrochloride form. Potential applications in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Comparative Data Table

Compound Name CAS Number Key Structural Variation Molecular Weight (g/mol) Primary Use Safety Notes
Prilocaine Hydrochloride 1786-81-8 Baseline (propylamino, 2-methylphenyl) 256.78 Local anesthetic Risk of methemoglobinemia at high doses
(RS)-2-Chloro-N-(2-methylphenyl)-propanamide 19281-31-3 Chlorine substitution 212.67 Pharmaceutical impurity Limited toxicity data; controlled as impurity
2-Amino-N-isobutyl-2-methylpropanamide HCl 1220035-05-1 Isobutyl substituent 194.70 Research intermediate Insufficient toxicological studies
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl 1909313-82-1 Fluorophenylmethyl group 246.71 Pharmaceutical R&D Requires specialized handling
2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide diHCl 1219957-57-9 Dimethylaminoethyl addition 246.18 CNS drug research High solubility; experimental stage

Biological Activity

2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride, a compound with the molecular formula C11H16ClN2OC_{11}H_{16}ClN_2O, is notable for its diverse biological activities. This article explores its biological activity, including enzyme inhibition, interaction with protein targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an amino group, a methyl group, and a phenyl group with an additional methyl substitution. This specific structural configuration contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It can act as an inhibitor or activator, influencing multiple biochemical pathways. The precise molecular targets vary depending on the biological context.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied for its potential role in inhibiting specific enzymes that are crucial for various metabolic pathways. For example, it may interact with proteases or kinases, leading to altered cellular functions.

Antimicrobial and Anticancer Properties

The compound has also been investigated for its antimicrobial and anticancer activities. Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines. The following table summarizes some key findings regarding its biological activity:

Activity Type Target IC50 Value (µM) Notes
Enzyme InhibitionProtease25Significant inhibition observed
AnticancerHeLa Cells15Induces apoptosis in cancer cells
AntimicrobialBacterial strains30Effective against Gram-positive bacteria

Case Studies

  • Enzyme Interaction Study : A study focusing on the interaction of this compound with serine proteases demonstrated an IC50 value of 25 µM, indicating effective inhibition. The mechanism involved competitive binding to the active site of the enzyme.
  • Cytotoxicity Assessment : In vitro tests on HeLa cells revealed an IC50 of 15 µM, suggesting that the compound induces apoptosis via mitochondrial pathways. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers.
  • Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing notable activity against Gram-positive bacteria with an IC50 of 30 µM. This suggests potential applications in developing new antimicrobial agents.

Comparison with Similar Compounds

The unique substitution pattern of 2-amino-2-methyl-N-(2-methylphenyl)propanamide distinguishes it from structurally similar compounds. The following table compares it with related compounds:

Compound Name Molecular Formula Biological Activity
2-Amino-2-methyl-N-(4-methylphenyl)propanamideC11H16N2OC_{11}H_{16}N_2OModerate enzyme inhibition
2-Amino-N-methyl-N-(2-methylphenyl)propanamideC10H15N2OC_{10}H_{15}N_2OAntimicrobial properties
(S)-2-Amino-N-[(2-methylphenyl)methyl]propanamideC11H16N2C_{11}H_{16}N_2Enhanced anticancer activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride, and how are purity and yield optimized?

  • Methodology : The synthesis typically involves amide bond formation between 2-methylphenylamine and a propylamino-propanoyl chloride intermediate under anhydrous conditions. highlights the formation of impurities like (RS)-2-chloro-N-(2-methylphenyl)propanamide during synthesis, requiring purification via recrystallization or column chromatography. Industrial-scale production uses continuous flow reactors and advanced purification techniques to achieve >99% purity .
  • Optimization : Reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) are systematically adjusted. For example, triethylamine is used as a catalyst in dichloromethane to minimize by-products .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Peaks at δ 1.2–1.5 ppm (methyl groups) and δ 7.0–7.5 ppm (aromatic protons) confirm structural integrity .
  • IR : Absorption bands at 1650–1680 cm⁻¹ (amide C=O) and 3300–3500 cm⁻¹ (N-H stretching) are diagnostic .
    • Chromatography : USP methods () prescribe reverse-phase HPLC (C18 column, 25 cm × 4.6 mm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1.0 mL/min. Detection is via UV at 220 nm .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage : The compound is hygroscopic and must be stored in airtight containers at 2–8°C. and emphasize protection from light and moisture to prevent hydrolysis of the amide bond. Stability studies show <2% degradation over 24 months under these conditions .

Advanced Research Questions

Q. What strategies resolve chiral isomers of prilocaine hydrochloride, and how do stereochemical variations impact pharmacological activity?

  • Chiral Resolution : USP methods () use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:ethanol (80:20) to separate (R)- and (S)-isomers. The (S)-isomer exhibits higher sodium channel blocking efficacy, as confirmed by electrophysiological assays .
  • Pharmacological Impact : Enantiomer-specific studies in rodent models show the (S)-form has a 30% faster onset of anesthetic action compared to the racemic mixture .

Q. How are related impurities profiled and quantified in pharmaceutical-grade batches?

  • Impurity Profiling : USP Reference Standards ( ) list critical impurities:

  • Impurity A : o-Toluidine hydrochloride (CAS 636-21-5), a genotoxic by-product limited to <0.1% via HPLC .
  • Impurity B : N-(4-Methylphenyl)-2-(propylamino)propanamide, monitored using gradient elution (acetonitrile:phosphate buffer, pH 4.5) .
    • Quantification : LC-MS/MS with a limit of detection (LOD) of 0.01% ensures compliance with ICH Q3A guidelines .

Q. What experimental designs address contradictions in reported metabolic pathways across species?

  • Species-Specific Metabolism : Rodent studies () indicate hepatic CYP3A4-mediated N-dealkylation as the primary pathway, while human hepatocyte models show additional glucuronidation. To resolve discrepancies, cross-species microsomal assays are conducted with isotopically labeled prilocaine (¹³C-propyl group) to track metabolite formation .

Q. What molecular mechanisms underlie its local anesthetic activity, and how do structural modifications alter potency?

  • Mechanism : Prilocaine inhibits voltage-gated sodium channels (Nav1.7) by binding to the inner pore region. Electrophysiological patch-clamp studies reveal a 50% inhibitory concentration (IC₅₀) of 1.2 µM in rat dorsal root ganglion neurons .
  • Structure-Activity : Methyl substitution at the α-carbon (2-amino-2-methyl group) enhances lipid solubility, accelerating tissue diffusion. Replacement of the propylamino group with ethyl reduces duration of action by 40% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride
Reactant of Route 2
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2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride

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